MK6-83

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

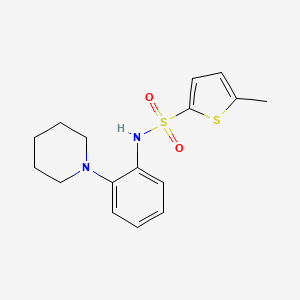

The synthesis of MK6-83 involves the reaction of 5-methylthiophene-2-sulfonyl chloride with 2-(piperidin-1-yl)aniline under specific conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and consistency .

Analyse Chemischer Reaktionen

Arten von Reaktionen

MK6-83 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Sulfonamidgruppe in ein Amin umwandeln.

Substitution: Der aromatische Ring in this compound kann elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Elektrophile Substitutionsreaktionen erfordern häufig Katalysatoren wie Aluminiumchlorid oder Eisen(III)chlorid.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Amine.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Elektrophil.

Wissenschaftliche Forschungsanwendungen

MK6-83 is a specific small molecule agonist of the TRPML1 ion channel and has applications as an autophagy inhibitor and in the preparation of tumor therapeutic agents . It has demonstrated a strong lethal ability in various tumor cell systems, including pancreatic, breast, and gastric cancers, without significant toxicity to normal tissue cells . this compound has also shown an apparent inhibitory effect on the growth of breast cancer bumps transplanted on mice and significantly extends the lifespan of tumor-bearing mice .

As an Autophagy Inhibitor

This compound can be used as an autophagy inhibitor, particularly for tumor cells . Studies have shown that this compound inhibits the progress of HeLa cell autophagy .

- Mechanism of Action this compound regulates autophagy by increasing the conversion of LC3I to LC3II, a marker for autophagy, and its effect is rapid . When combined with lysosomal inhibitors like Bafilomycin A1 or chloroquine, the conversion of LC3II does not further increase, suggesting that this compound inhibits autophagy activity . Additionally, this compound increases the level of P62 protein, further demonstrating its inhibitory effect on autophagy activities .

- Relevance of TRPML1 TRPML1 is a multistep regulator of autophagy that may be targeted for therapeutic purposes to treat lysosomal storage disorders and other autophagic disorders .

Anti-Tumor Drug

This compound has potential as an anti-tumor drug .

- Tumor Cellselectivity TRPML1 specific small molecule agonist this compound provided by the present application by inhibit autophagy activities, to it is various just Under the action of normal histocyte is without overt toxicity, have strongly to including cancer of pancreas, breast cancer and gastric cancer in kinds of tumor cells system Lethal ability .

- In vivo this compound has apparent inhibiting effect to the breast cancer bump growth transplanted on mouse and significantly extends the service life of tumor formation mouse .

Inducing Apoptosis

Activation of GBM (Glioblastoma multiforme) cell lines with this compound induces calcium release and caspase-3-dependent apoptosis in T98 and U251 cells lacking TRPML3 mRNA expression .

Affecting Lysosomal Function

This compound has been shown to affect lysosomal function, including reducing zinc accumulation in F408Δ mutant-expressing cells .

Impact on HeLa Cells

Experiments using protein immunoblotting in HeLa cells showed that this compound (1 μM, 3 μM, and 5 μM) rapidly regulates autophagy by increasing the conversion of LC3I to LC3II . The combination of this compound with lysosomal inhibitors did not further increase LC3II conversion, confirming its inhibitory effect on autophagy .

Lethal Effect on Pancreatic Cancer Cells

- Trypan Blue Experimental Method Using trypan blue, it was found that 5 μM of this compound significantly increased the death rate of Patu 8988t pancreatic cancer cells compared to the control group .

- Visual Confirmation Microscopic examination of Patu 8988t cells treated with this compound showed a clear increase in the number of dead cells stained with Trypan Blue .

TRPML1 currents induced by this compound

Endolysosomal patch-clamp experiments show TRPML1 currents induced by this compound (10 μM) at different luminal pH .

- TRPML1 currents Representative this compound elicited currents from TRPML1 expressing HEK293 cells at pH 4.6 or pH 5.5 .

Effects on Autophagy Markers in HeLa Cells

| Protein Marker | Effect of this compound |

|---|---|

| LC3I to LC3II | Increased |

| P62 | Increased |

Lethal Effects on Pancreatic Cancer Cells (Patu 8988t)

| Treatment | Result |

|---|---|

| 5 μM of this compound | Increased cell death rate |

| Control Group | Lower cell death rate |

Cautions

Wirkmechanismus

MK6-83 exerts its effects by activating transient receptor potential mucolipin 1 channels, leading to the release of calcium from lysosomes. This activation triggers a cascade of cellular events, including the activation of calcium/calmodulin-dependent protein kinase kinase and the subsequent activation of the autophagy-related protein complex. The compound also influences the nuclear translocation of transcription factor EB, which upregulates autophagic genes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

ML-SA1: Ein weiterer Aktivator von transienten Rezeptorpotential-Mucolipin-Kanälen mit unterschiedlicher Selektivität und Potenz.

ML-SI3: Ein selektiver Inhibitor von transienten Rezeptorpotential-Mucolipin-Kanälen.

SN-2: Eine Verbindung mit ähnlichen kanalöffnenden Eigenschaften, aber unterschiedlicher chemischer Struktur

Einzigartigkeit

MK6-83 ist einzigartig in seiner moderaten Selektivität für den transienten Rezeptorpotential-Mucolipin-1-Kanal gegenüber dem transienten Rezeptorpotential-Mucolipin-2 und dem transienten Rezeptorpotential-Mucolipin-3, wodurch es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Funktionen dieser Kanäle wird. Seine Fähigkeit, die Kanalfunktion in Zellen von Patienten mit Mucolipidose Typ IV wiederherzustellen, unterstreicht seine potenziellen therapeutischen Anwendungen .

Biologische Aktivität

MK6-83 is a small molecule identified as a potent activator of the transient receptor potential mucolipin 1 (TRPML1) channel, which plays a crucial role in cellular processes such as endolysosomal trafficking, autophagy, and zinc homeostasis. This article delves into the biological activity of this compound, supported by various research findings, including case studies and data tables.

Chemical Characteristics

- Chemical Name : 5-Methyl- N-[2-(1-piperidinyl)phenyl]-2-thiophenesulfonamide

- Purity : ≥98%

- Molecular Formula : C16H20N2O2S2

This compound primarily functions as a TRPML channel activator. It exhibits an effective concentration (EC50) of approximately 110 nM for TRPML1 and activates mutant isoforms such as F408Δ and F465L with EC50 values of 0.1 μM and 1.23 μM, respectively . The activation of TRPML1 by this compound restores endolysosomal trafficking and maintains zinc homeostasis in lysosomes affected by mucolipidosis type IV (MLIV) mutations .

Autophagy Induction

Research indicates that this compound significantly enhances autophagy in various cell types. For instance, it increases the levels of LC3-II, a marker for autophagosome formation, in HeLa cells . This effect is notably inhibited in cells lacking TRPML1, confirming the specificity of this compound's action on this channel .

Zinc Homeostasis

This compound facilitates zinc influx into cells, which is critical for various cellular functions. The compound's ability to mediate zinc transport contributes to its role in autophagy regulation and cancer cell death mechanisms .

Cancer Research

In a notable study involving xenograft models, this compound demonstrated significant tumor growth suppression and improved survival rates in mice treated with this compound. The mechanism was linked to the induction of autophagic arrest and subsequent apoptosis in cancer cells while sparing normal cells .

| Study | Cell Type | Effects Observed | Mechanism |

|---|---|---|---|

| Chen et al. (2014) | MLIV mutant fibroblasts | Restoration of endolysosomal function | TRPML1 activation |

| Recent Cancer Study | HeLa cells | Increased LC3-II levels | Autophagy induction via TRPML1 |

| Xenograft Model | Patu 8988 T xenograft mice | Tumor suppression | Apoptotic response triggered by zinc influx |

Selectivity and Efficacy

This compound has been shown to selectively activate TRPML1 without significantly affecting other TRPML family members (TRPML2 and TRPML3). This selectivity enhances its potential therapeutic applications in diseases associated with TRPML1 dysfunction .

Inhibition Studies

Studies utilizing genome editing techniques have confirmed that the biological effects of this compound are dependent on TRPML1 expression. In cells where TRPML1 was silenced or depleted, the expected increases in autophagic markers were not observed, underscoring the importance of this channel in mediating the effects of this compound .

Eigenschaften

IUPAC Name |

5-methyl-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S2/c1-13-9-10-16(21-13)22(19,20)17-14-7-3-4-8-15(14)18-11-5-2-6-12-18/h3-4,7-10,17H,2,5-6,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGYSXZCDAWOOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC=C2N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501336629 | |

| Record name | MK6-83 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1062271-24-2 | |

| Record name | MK6-83 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1062271242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK6-83 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK6-83 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE9JUR6NT4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.